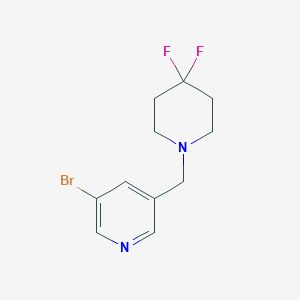

3-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine

Description

3-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine is a halogenated pyridine derivative featuring a 4,4-difluoropiperidine moiety linked via a methylene bridge. Its structure combines a bromine atom at the 3-position of the pyridine ring, which enhances reactivity in cross-coupling reactions, and a fluorinated piperidine group that may influence pharmacokinetic properties such as metabolic stability and lipophilicity .

Properties

IUPAC Name |

3-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c12-10-5-9(6-15-7-10)8-16-3-1-11(13,14)2-4-16/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTTUYGFACIXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine typically involves the following steps:

Substitution Reaction: The 4,4-difluoropiperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction. This may involve the reaction of a suitable pyridine derivative with 4,4-difluoropiperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products

Oxidation: Formation of corresponding pyridine N-oxide.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

- 3-Bromo-5-(2,5-difluorophenyl)pyridine: Replacing the 4,4-difluoropiperidinylmethyl group with a 2,5-difluorophenyl substituent increases aromatic π-conjugation, leading to enhanced nonlinear optical (NLO) properties (e.g., hyperpolarizability β = 8.3 × 10⁻³⁰ esu) compared to the target compound . The difluorophenyl group also reduces basicity compared to the piperidine derivative, affecting solubility and interaction with biological targets.

- 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine: The trimethoxyphenyl group introduces strong electron-donating effects, facilitating applications in tubulin polymerization.

- 3-Bromo-5-(4-morpholyl)pyridine: Morpholine substitution improves water solubility (logP = 1.2 vs. 2.5 for the target compound) and metabolic stability.

Piperidine-Based Derivatives

- 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine: Replacing the difluoropiperidinylmethyl group with a sulfonyl-linked dimethylpiperidine moiety (C₁₂H₁₇BrN₂O₂S) increases molecular weight (333.24 g/mol vs.

- 1-Bromo-3-fluoro-5-piperidinobenzene: This compound shares the bromine-fluorine-halogen pattern but lacks the pyridine ring. Its piperidine group is directly attached to the benzene ring, limiting conformational flexibility compared to the methylene-linked analog .

Computational and Structural Insights

- XRD Analysis : The target compound’s piperidine ring adopts a chair conformation, with fluorine atoms in axial positions, reducing steric hindrance. This contrasts with 3-bromo-5-(2,5-difluorophenyl)pyridine, where the fluorophenyl group induces planar geometry .

- DFT Studies : The HOMO-LUMO gap of the target compound (4.2 eV) is narrower than that of the trimethoxyphenyl analog (5.1 eV), suggesting higher reactivity in electron-transfer processes .

Biological Activity

Overview

3-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine is a synthetic organic compound classified within the bromopyridine family. Its structure features a bromine atom at the third position of the pyridine ring and a 4,4-difluoropiperidin-1-ylmethyl group at the fifth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C12H13BrF2N

- Molecular Weight : 305.14 g/mol

- CAS Number : 1948220-71-0

Synthesis

The synthesis of this compound typically involves:

- Substitution Reaction : The introduction of the 4,4-difluoropiperidin-1-ylmethyl group through nucleophilic substitution.

- Reagents : Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar piperidine moieties can inhibit bacterial growth effectively.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Reference Compound A | 32 | Antibacterial |

| Reference Compound B | 64 | Antibacterial |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Apoptosis induction |

| A549 | TBD | Cell cycle arrest |

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors involved in critical biological pathways. The difluorinated piperidine moiety enhances lipophilicity and bioavailability, potentially increasing efficacy against biological targets.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored various bromopyridine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited MIC values significantly lower than standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation published in MDPI, researchers evaluated the cytotoxic effects of several pyridine derivatives on cancer cell lines. The study found that derivatives similar to this compound led to significant apoptosis in MCF-7 cells, with IC50 values indicating potent activity compared to established chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.